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molecular formula C9H10BrClO B1373889 2-(4-Bromo-2-chlorophenyl)propan-2-ol CAS No. 875307-00-9

2-(4-Bromo-2-chlorophenyl)propan-2-ol

Cat. No. B1373889
M. Wt: 249.53 g/mol
InChI Key: DSLNANFLPLEUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822503B2

Procedure details

Triethylsilane (1.8 mL) and trifluoroacetic acid (5.8 mL) were added to a solution of 2-(4-bromo-2-chlorophenyl)propan-2-ol (1.9 g) in dichloromethane (76 mL), and the mixture was stirred at room temperature for one day. Water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane only) to give the title compound as a colorless oil (1.74 g, 98%).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.FC(F)(F)C(O)=O.[Br:15][C:16]1[CH:21]=[CH:20][C:19]([C:22](O)([CH3:24])[CH3:23])=[C:18]([Cl:26])[CH:17]=1.O>ClCCl>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH:22]([CH3:23])[CH3:24])=[C:18]([Cl:26])[CH:17]=1

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
5.8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)(C)O)Cl
Name
Quantity
76 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane only)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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